5'-O-DMT-2'-O-iBu-N-Bz-Guanosine
CAS No.: 81279-39-2
Cat. No.: VC21184664
Molecular Formula: C41H51N5O8Si
Molecular Weight: 770.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81279-39-2 |
---|---|
Molecular Formula | C41H51N5O8Si |
Molecular Weight | 770.0 g/mol |
IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
Standard InChI | InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)/t31-,33-,34-,38-/m1/s1 |
Standard InChI Key | JMCNKJFOIJGYRG-CJEGOSRCSA-N |
Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C |
SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C |
Introduction
Chemical Identity and Physical Properties
5'-O-DMT-2'-O-iBu-N-Bz-Guanosine is a protected nucleoside that serves as a crucial building block in oligonucleotide synthesis. The compound is characterized by specific chemical identifiers and physical properties that determine its behavior in various chemical and biological systems.
Basic Chemical Information
The compound exhibits the following chemical identity parameters:
Property | Value |
---|---|
CAS Number | 81279-39-2 |
Molecular Formula | C41H51N5O8Si |
Molecular Weight | 769.96 g/mol |
Target Classification | Nucleoside Antimetabolite/Analog |
Pathway | Cell Cycle/DNA Damage |
These fundamental properties establish the chemical identity of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine as a complex modified nucleoside with silicon-containing protective groups .
Structural Features
The compound has distinctive structural features that are essential to its function:
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A dimethoxytrityl (DMT) group at the 5' position
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An isobutyryl (iBu) group at the 2' position
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A benzoyl (Bz) group at the N position of guanosine
These protective groups are strategically positioned to enable selective reactions during oligonucleotide synthesis, preventing unwanted side reactions at specific hydroxyl and amino groups . The structure contains multiple functional groups that contribute to its reactivity profile and spectroscopic properties.
Solvent | Solubility |
---|---|
DMSO | 100 mg/mL (129.88 mM; requires ultrasonic treatment) |
10% DMSO + 90% (20% SBE-β-CD in saline) | 2.5 mg/mL (3.25 mM); suspended solution; requires ultrasonic treatment |
10% DMSO + 90% corn oil | ≥ 2.5 mg/mL (3.25 mM); clear solution |
These solubility properties are important considerations when designing experimental protocols involving this compound .
Synthesis Methodologies
The synthesis of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine involves several strategic steps to introduce the protective groups at specific positions of the guanosine molecule.
General Synthetic Approach
The synthesis typically begins with guanosine as the starting material. The process involves selective protection of specific hydroxyl and amino groups:
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Protection of the 5' hydroxyl group with a dimethoxytrityl group
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Introduction of the isobutyryl group at the 2' position
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Benzoylation of the N position
This selective protection sequence is crucial for enabling controlled reactions in oligonucleotide synthesis .
Advanced Regioselective Techniques
Recent advances in the synthesis of protected ribonucleosides have focused on regioselective silylation techniques. These methods offer improved yields and selectivity:
"This article describes high-yield procedures for protection of purine ribonucleosides based on a reaction that allows highly regioselective 2′-silylation. Each protocol makes use of two transient protection steps."
Biological Activity and Applications
5'-O-DMT-2'-O-iBu-N-Bz-Guanosine serves specific functions in biochemical applications, particularly in nucleic acid chemistry.
Primary Biological Function
The primary biological activity of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine is related to its role in nucleoside protection chemistry:
"5'-O-DMT-2'-O-iBu-N-Bz-Guanosine could be used for silyl protection of ribonucleosides."
This function makes it an essential tool in RNA synthesis and other nucleic acid applications where controlled reactivity is crucial .
Applications in Oligonucleotide Synthesis
The compound serves as a crucial building block in the synthesis of oligonucleotides. Its protective groups allow for selective reactions during synthesis, enabling the construction of complex nucleic acid sequences. The dimethoxytrityl group at the 5' position, in particular, facilitates the selective protection of ribose hydroxyl groups during synthetic processes .
Research Applications
Research applications of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine extend to various fields:
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Automated RNA synthesis
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Development of modified nucleic acids for therapeutic applications
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Chemical biology studies requiring protected nucleosides
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Synthesis of unnatural RNA variants
Recent investigations have demonstrated the utility of regioselective silylation in accessing suitably protected monomers for automated RNA synthesis, which has implications for the efficient production of RNA-based therapeutics and research tools .
Chemical Reactions and Reactivity
Understanding the reactivity profile of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine is important for its application in synthesis protocols.
Key Reaction Types
The compound can undergo various chemical transformations, including:
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Oxidation reactions under specific conditions
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Reduction reactions, often used to remove protective groups
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Nucleophilic substitution reactions
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Coupling reactions in oligonucleotide synthesis
These reaction capabilities are essential for the compound's function in sequential synthesis steps .
Stability Considerations
The stability of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine under different conditions affects its handling and application:
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Sensitivity to light, necessitating protection during storage
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Stability in different pH environments
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Thermal stability considerations
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Compatibility with common organic solvents and reagents
These stability factors influence protocol design for experiments involving this compound .
Comparative Analysis with Related Compounds
5'-O-DMT-2'-O-iBu-N-Bz-Guanosine belongs to a family of protected nucleosides with varied protective group patterns.
Structural Analogs
Several structural analogs exist with different protective group configurations:
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5'-O-DMT-2'-O-TBDMS-ibu-rG: Contains a tert-butyldimethylsilyl group instead of an isobutyryl group
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5'-O-DMT-3'-O-silylated derivatives: Feature protection at the 3' position rather than the 2' position
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Differentially protected adenosine, cytidine, and uridine derivatives
These analogs offer different reactivities and selectivities for specific synthesis applications .
Alternative Protection Strategies
The field of nucleoside protection chemistry has evolved to include various strategies:
"Switching to the opposite enantiomer of the catalyst allows for the selective silylation of the 3′-hydroxyl, which could be used in the synthesis of unnatural RNA or for the analoging of ribonucleosides."
These alternative approaches provide flexibility in designing synthesis routes for different applications and target molecules .
Stock Solution Preparation
The preparation of stock solutions of 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine requires specific considerations to ensure stability and usability.
Concentration Guidelines
Standard stock solution concentrations can be prepared according to the following guidelines:
Mass | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |
---|---|---|---|
1 mg | 1.2988 mL | 0.2598 mL | 0.1299 mL |
5 mg | 6.4938 mL | 1.2988 mL | 0.6494 mL |
10 mg | 12.9877 mL | 2.5975 mL | 1.2988 mL |
These guidelines facilitate accurate preparation of solutions for experimental use .
Recent Research Developments
Recent research has expanded the applications and synthetic methodologies related to 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine and similar protected nucleosides.
Advances in Synthetic Methodologies
Recent literature has reported significant advances in the synthesis of protected ribonucleosides:
"Herein we report the site-selective silylation of the ribonucelosides. The method enables a simple and efficient procedure for accessing suitably protected monomers for automated RNA synthesis."
These methodological improvements have made the preparation of protected nucleosides more efficient and practical for both research and industrial applications .
Extension to Therapeutic Applications
The protective group strategies employed for 5'-O-DMT-2'-O-iBu-N-Bz-Guanosine have been extended to other therapeutic nucleosides:
"Lastly, the procedure was extended to ribavirin a potent antiviral therapeutic."
This extension demonstrates the broader applicability of the protection methodologies to compounds with therapeutic potential, highlighting the significance of these approaches in medicinal chemistry .
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